(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, referred to as compound B7, is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the compound's biological activity, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure characterized by:
- Benzothiazole core : A fused benzene and thiazole ring that is known for diverse biological activities.
- Sulfamoyl group : Enhances solubility and bioactivity.
- Methoxyethyl and methyl substituents : Modifications that may influence pharmacokinetics and receptor interactions.
Biological Activity Overview
The biological evaluation of compound B7 has revealed significant anticancer and anti-inflammatory properties. The following sections detail specific findings from various studies.
Anticancer Activity
-
Cell Proliferation Inhibition :
- B7 was tested against several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated a dose-dependent inhibition of cell proliferation at concentrations of 1, 2, and 4 μM, with significant reductions in cell viability observed compared to control groups .
-
Mechanism of Action :
- Flow cytometry analyses indicated that B7 induces apoptosis in cancer cells. The compound was shown to arrest the cell cycle, particularly at the G1 phase, suggesting a mechanism that disrupts normal cell cycle progression .
- Western blot assays revealed that B7 inhibits key signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are crucial for cell proliferation and survival .
- Inflammatory Cytokine Modulation :
Anti-inflammatory Activity
- Cytokine Inhibition :
-
Potential Therapeutic Applications :
- Given its dual action, B7 may serve as a candidate for combination therapies targeting both cancer and associated inflammatory conditions.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to B7:
- Study 1 : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Compound B7 emerged as one of the most promising candidates due to its potent activity against multiple cancer cell lines .
- Study 2 : Research highlighted the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. The presence of the sulfamoyl group in B7 was noted as a critical factor contributing to its enhanced solubility and bioactivity compared to other derivatives lacking this modification .
Comparative Analysis Table
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action | Inflammatory Cytokine Reduction |
---|---|---|---|---|
B7 | A431 | 1-4 | Apoptosis, Cell Cycle Arrest | IL-6, TNF-α |
B6 | A549 | 2-5 | Apoptosis | Moderate |
B5 | H1299 | 3-6 | Cell Cycle Arrest | Low |
Eigenschaften
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-29(21-8-6-5-7-9-21)35(31,32)22-13-11-20(12-14-22)25(30)27-26-28(16-17-33-3)23-15-10-19(2)18-24(23)34-26/h5-15,18H,4,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEUJUZFBKMGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.